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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for in vitro experiments

designed to characterize the activity of the investigational bispecific antibody, CTX-009. CTX-

009 dually targets Delta-like ligand 4 (DLL4) and vascular endothelial growth factor A (VEGF-

A), key regulators of angiogenesis.[1][2] The following protocols are recommended for

assessing the anti-angiogenic and signaling effects of CTX-009 in relevant cellular models.

Introduction to CTX-009
CTX-009 is an investigational bispecific antibody designed to simultaneously block two critical

signaling pathways involved in tumor vascularization: the VEGF-A and DLL4/Notch pathways.

[1][2] Preclinical and early clinical data suggest that this dual blockade results in robust anti-

tumor activity across a range of solid tumors.[1][3][4] By targeting both VEGF-A-mediated

endothelial cell proliferation and DLL4-mediated Notch signaling, which regulates vessel

sprouting and maturation, CTX-009 offers a comprehensive approach to inhibiting tumor

angiogenesis.[5][6]

The following protocols describe key in vitro assays to evaluate the efficacy and mechanism of

action of CTX-009. Recommended controls are essential for the correct interpretation of these

experiments and are detailed within each protocol.
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The following tables summarize expected quantitative outcomes from the described

experiments, providing a baseline for comparison of experimental results.

Table 1: Effect of CTX-009 on Endothelial Cell Proliferation (72h)

Treatment Group Concentration (nM) Proliferation Inhibition (%)

Untreated Control - 0

Isotype Control 100 2 ± 1.5

Anti-VEGF-A mAb 100 45 ± 5.2

Anti-DLL4 mAb 100 15 ± 3.1

CTX-009 1 35 ± 4.5

CTX-009 10 68 ± 6.1

CTX-009 100 85 ± 5.8

Table 2: Inhibition of Endothelial Tube Formation by CTX-009 (6h)

Treatment Group Concentration (nM)
Total Tube Length
(µm/field)

Branch Points (per
field)

Untreated Control - 4500 ± 350 45 ± 5

Isotype Control 100 4400 ± 380 43 ± 6

Anti-VEGF-A mAb 100 2100 ± 250 20 ± 4

Anti-DLL4 mAb 100 3500 ± 300
55 ± 7 (increased,

disorganized)

CTX-009 10 1500 ± 200 12 ± 3

CTX-009 100 800 ± 150 5 ± 2
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Caption: Dual signaling pathways targeted by CTX-009.
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Caption: Workflow for the endothelial cell tube formation assay.
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Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of CTX-009 on the proliferation of endothelial cells, such as

Human Umbilical Vein Endothelial Cells (HUVECs), which is primarily driven by VEGF-A

signaling.

Materials:

HUVECs (passage 2-6)

Endothelial Cell Growth Medium-2 (EGM-2)

Fetal Bovine Serum (FBS)

96-well tissue culture plates, clear bottom, black walls

CTX-009, anti-VEGF-A mAb, anti-DLL4 mAb, Isotype control antibody

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Protocol:

Cell Seeding:

Culture HUVECs in EGM-2 medium.

Trypsinize and resuspend cells in EGM-2 supplemented with 0.5% FBS.

Seed 2,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[7]

Treatment:

Prepare serial dilutions of CTX-009 and control antibodies in EGM-2 with 0.5% FBS.

Recommended concentrations for CTX-009 range from 0.1 to 200 nM.
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Include the following controls:

Untreated Control: Cells with medium only.

Isotype Control: Non-binding antibody at the highest concentration used for CTX-009.

Single-Target Controls: Anti-VEGF-A and anti-DLL4 antibodies to assess the

contribution of each pathway blockade.

Remove the seeding medium and add 100 µL of the prepared treatments to the respective

wells.

Incubation:

Incubate the plate for 72 hours at 37°C, 5% CO₂.

Quantification:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of proliferation inhibition relative to the untreated control.

Plot a dose-response curve and determine the IC₅₀ value for CTX-009.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix, a key step in angiogenesis.
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Materials:

HUVECs (passage 2-6)

EGM-2 medium

Matrigel® Basement Membrane Matrix

96-well tissue culture plates

CTX-009 and control antibodies

Calcein AM (for fluorescent visualization, optional)

Inverted microscope with a camera

Protocol:

Plate Coating:

Thaw Matrigel® on ice overnight at 4°C.

Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.[8]

Cell Treatment and Seeding:

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

In separate tubes, pre-incubate the cell suspension with the desired concentrations of

CTX-009 and control antibodies for 15 minutes at room temperature.

Carefully seed 100 µL of the cell suspension (20,000 cells) onto the solidified Matrigel®.

Incubation:

Incubate the plate at 37°C, 5% CO₂ for 4 to 8 hours. Monitor tube formation periodically.
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Imaging and Quantification:

Image the tube network in each well using an inverted microscope. If using Calcein AM,

incubate cells with the dye for 30 minutes prior to imaging.

Quantify angiogenesis by measuring parameters such as:

Total tube length

Number of branch points

Number of loops/meshes

Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for

quantification.[9]

Data Analysis:

Compare the quantitative parameters of tube formation in CTX-009-treated wells to the

controls.

Present data as a percentage of inhibition relative to the untreated control.

Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status or expression levels of

key proteins in the VEGF and Notch signaling pathways following treatment with CTX-009.

Materials:

HUVECs

6-well tissue culture plates

CTX-009 and control antibodies

Recombinant human VEGF-A

RIPA lysis buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-VEGFR2, anti-VEGFR2, anti-cleaved Notch1 (NICD), anti-

β-actin

HRP-conjugated secondary antibodies

SDS-PAGE gels and blotting equipment

Chemiluminescence detection reagents

Protocol:

Cell Culture and Starvation:

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

Treatment:

Pre-treat cells with CTX-009 or control antibodies for 1 hour.

Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to

assess VEGFR2 phosphorylation.

For Notch signaling, co-culture HUVECs with cells expressing DLL4 or treat with soluble

DLL4, in the presence of CTX-009, for 1-4 hours to assess Notch cleavage.

Cell Lysis:

Wash cells with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification and Sample Preparation:
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Determine protein concentration using a BCA or Bradford assay.

Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5

minutes.

Western Blotting:

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash again and detect the signal using a chemiluminescence substrate and an imaging

system.

Data Analysis:

Perform densitometry analysis using image analysis software.

Normalize the signal of the protein of interest to a loading control (e.g., β-actin).

Compare the levels of phosphorylated or cleaved proteins in treated samples to controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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